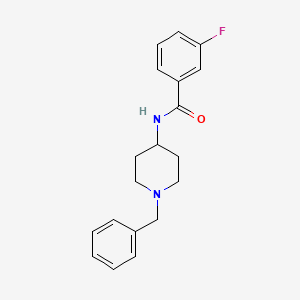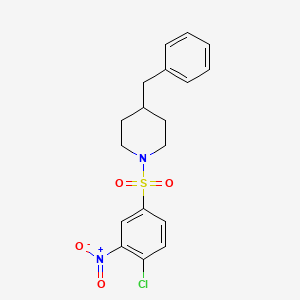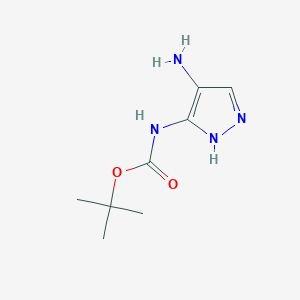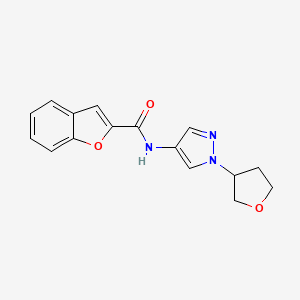
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide, commonly known as THF-PF-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase B (Akt) signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism.
Applications De Recherche Scientifique
THF-PF-2 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy. THF-PF-2 has been shown to inhibit the this compound pathway, leading to increased cell death and decreased tumor growth in preclinical models of cancer.
Mécanisme D'action
THF-PF-2 exerts its effects through the inhibition of the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway. This compound is a serine/threonine protein kinase that plays a crucial role in promoting cell survival, proliferation, and metabolism. This compound is activated by phosphorylation, which is mediated by upstream kinases such as phosphatidylinositol 3-kinase (PI3K). Once activated, this compound phosphorylates a variety of downstream targets, including proteins involved in cell cycle regulation, apoptosis, and metabolism. THF-PF-2 inhibits this compound by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation and activation of this compound.
Biochemical and Physiological Effects:
THF-PF-2 has been shown to have potent anticancer effects in preclinical models of cancer. In vitro studies have demonstrated that THF-PF-2 inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have shown that THF-PF-2 inhibits tumor growth and metastasis in various mouse models of cancer. THF-PF-2 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of THF-PF-2 is its specificity for the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway. Unlike other kinase inhibitors, THF-PF-2 does not inhibit other kinases that may be involved in cell survival and proliferation. This specificity makes THF-PF-2 a valuable tool for studying the this compound signaling pathway in vitro and in vivo. However, one limitation of THF-PF-2 is its poor solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and may require the use of solvents or other delivery methods.
Orientations Futures
Future research on THF-PF-2 will likely focus on several areas. First, further studies will be needed to elucidate the precise mechanism of action of THF-PF-2 and its effects on downstream targets of the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway. Second, studies will be needed to determine the optimal dosing and delivery methods for THF-PF-2 in vivo. Third, additional preclinical studies will be needed to determine the efficacy of THF-PF-2 in various types of cancer and to identify potential synergistic effects with other anticancer therapies. Finally, clinical trials will be needed to determine the safety and efficacy of THF-PF-2 in humans and to identify potential biomarkers of response to therapy.
Méthodes De Synthèse
The synthesis of THF-PF-2 involves several steps, starting from the commercially available 2-bromobenzofuran. The first step involves the reaction of 2-bromobenzofuran with sodium hydride in dimethylformamide to form the corresponding carbanion, which is then reacted with 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid to form the desired product. The final step involves the coupling of the carboxylic acid group of THF-PF-2 with an amine group to form the carboxamide.
Propriétés
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(15-7-11-3-1-2-4-14(11)22-15)18-12-8-17-19(9-12)13-5-6-21-10-13/h1-4,7-9,13H,5-6,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMIXVVVORPZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B2948813.png)
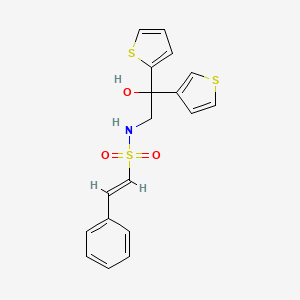
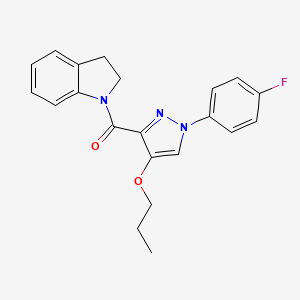
![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2948816.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2948820.png)
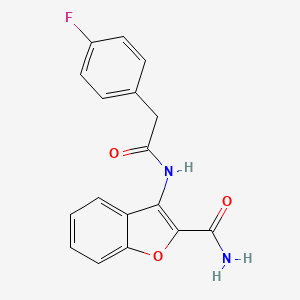
![1-isobutyl-5-(m-tolyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2948822.png)
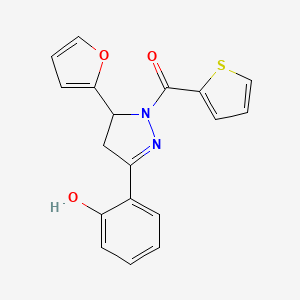
![N-[1-(2,6-Difluorophenyl)-5-oxopyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2948825.png)
